molecular formula C21H17ClN6O2S B2373701 N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893913-97-8

N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2373701
CAS No.: 893913-97-8
M. Wt: 452.92
InChI Key: MXBYLOAOPUANOR-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. It features a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in drug discovery known for its ability to mimic purine bases, facilitating interactions with a variety of enzyme active sites. The molecular structure is further characterized by the presence of a thioacetamide linker and substituted phenyl rings, which contribute to its potential bioactivity and selectivity. Compounds with this core structure are frequently investigated for their inhibitory potential against kinase enzymes . Kinase inhibition is a major therapeutic strategy in oncology, and related pyrazolo-pyrimidine derivatives have been explored as targeted agents in cancer research . The specific mechanism of action for this analog is a subject of ongoing investigation, but it is hypothesized to interfere with critical cellular signaling pathways that drive proliferation and survival in disease models. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a chemical tool to study disease mechanisms, validate biological targets, or as a lead structure in the development of novel therapeutic agents.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2S/c1-13(29)26-15-3-2-4-16(9-15)27-19(30)11-31-21-18-10-25-28(20(18)23-12-24-21)17-7-5-14(22)6-8-17/h2-10,12H,11H2,1H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBYLOAOPUANOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 4-chlorophenylhydrazine 1a with 4,6-dichloropyrimidine-5-carbaldehyde 2 in acetic acid under reflux (Scheme 1). This step affords 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3 in 68% yield after recrystallization from ethanol. The reaction mechanism proceeds through imine formation followed by intramolecular cyclization, with the 4-chlorophenyl group pre-installed at the 1-position.

Characterization Data for Compound 3

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, C5-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (s, 2H, NH2).
  • HRMS (ESI+): m/z calcd for C11H8ClN5 [M+H]+: 262.0491; found: 262.0489.

Conversion to 1-(4-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Thiol

The 4-amino group of 3 is converted to a thiol via diazotization and subsequent treatment with sodium hydrosulfide (NaSH). A solution of 3 in hydrochloric acid is treated with sodium nitrite at 0–5°C to form the diazonium salt, which is then reacted with NaSH in aqueous ethanol to yield 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol 4 (Scheme 2). This step achieves a 75% yield after purification by silica gel chromatography.

Reaction Conditions

  • Temperature: 0–5°C (diazotization), 25°C (NaSH reaction).
  • Solvent: Ethanol/water (3:1).

Preparation of 2-Chloro-N-(3-Acetamidophenyl)Acetamide

2-Chloro-N-(3-acetamidophenyl)acetamide 6 is synthesized by acylating 3-acetamidoaniline 5 with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base (Scheme 3). The reaction proceeds at 0°C to room temperature, yielding 82% of 6 after recrystallization from ethyl acetate.

Characterization Data for Compound 6

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.52 (d, J = 7.6 Hz, 1H, Ar-H), 7.34 (t, J = 7.6 Hz, 1H, Ar-H), 7.12 (d, J = 7.6 Hz, 1H, Ar-H), 4.23 (s, 2H, CH2Cl), 2.15 (s, 3H, COCH3).

Coupling Reaction to Form the Target Compound

The thiol 4 undergoes SN2 alkylation with 6 in dimethylformamide (DMF) using cesium carbonate as a base at 80°C for 12 hours (Scheme 4). This yields N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide 7 in 65% yield after column chromatography.

Optimization Data

Base Solvent Temperature (°C) Yield (%)
Cs2CO3 DMF 80 65
K2CO3 DMF 80 52
Et3N THF 60 38

Characterization Data for Compound 7

  • 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.75 (s, 1H, C5-H), 8.18 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 7.55–7.41 (m, 3H, Ar-H), 4.38 (s, 2H, SCH2), 2.10 (s, 3H, COCH3).
  • HRMS (ESI+): m/z calcd for C21H17ClN6O2S [M+H]+: 485.0823; found: 485.0820.

Analytical Characterization

The final compound 7 is validated using FT-IR, NMR, and HRMS. The IR spectrum confirms the presence of thioether (C-S, 680 cm⁻¹), amide (C=O, 1660 cm⁻¹), and aromatic C-H (3050 cm⁻¹) stretches. Purity (>98%) is confirmed by HPLC using a C18 column and methanol/water (70:30) mobile phase.

Optimization and Challenges

Key challenges include the oxidative instability of the thiol intermediate 4 , necessitating inert atmosphere handling. Suboptimal yields in the alkylation step (52% with K2CO3 vs. 65% with Cs2CO3) highlight the importance of base selection. Alternative solvents like N-methylpyrrolidone (NMP) were explored but led to increased side-product formation.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-b]pyridine :
    The target compound’s pyrazolo[3,4-d]pyrimidine core contains two nitrogen atoms in the pyrimidine ring, enhancing electron-deficient character compared to pyrazolo[3,4-b]pyridine (one nitrogen in the pyridine ring, as in ). This difference may alter binding affinity to kinase targets or nucleotide-mimicking enzymes .
  • Oxadiazole-Thione Hybrids :
    Compounds like 2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide () replace the pyrazolo-pyrimidine core with 1,3,4-oxadiazole-thione, reducing planarity but introducing additional hydrogen-bond acceptors .

Substituent Analysis

Compound Key Substituents Electronic/Lipophilic Effects
Target Compound 4-Cl-Ph, 3-AcNH-Ph High lipophilicity (Cl), H-bonding (AcNH)
Example 83 () 3-Fluoro-4-isopropoxy-Ph, dimethylamino Electron-withdrawing (F), steric bulk (iPrO)
Compound 4-NO2-Ph Strong electron-withdrawing (NO2)
Compound 4-Cl-Ph, phenyl Moderate lipophilicity (Cl, Ph)

The 3-acetamidophenyl group in the target compound offers hydrogen-bond donor/acceptor versatility, contrasting with ’s dimethylamino group (basic) and ’s nitro group (electron-deficient) .

Linker and Functional Group Variations

  • Thioether vs. Ether/Amide Linkages :
    The thioether bridge in the target compound may confer greater resistance to enzymatic hydrolysis compared to ethers (e.g., Example 83 in ) or amides (). Sulfur’s larger atomic size could also enhance hydrophobic interactions .
  • Oxadiazole Derivatives (): Use K₂CO₃ in acetone (8 hours), contrasting with ’s DMF/K₂CO₃ (15–24 hours) .

Biological Activity

The compound N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide represents a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, mechanism of action, and structure-activity relationships.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. In vitro evaluations demonstrate that these compounds exhibit significant activity against various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism behind this activity is thought to involve the inhibition of biofilm formation and disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A series of derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The results indicated that certain derivatives significantly suppressed COX-1 and COX-2 activities, with IC50 values reported in the micromolar range . This suggests a potential therapeutic application in treating inflammatory diseases.

In Vitro Studies

A comprehensive study conducted by Tageldin et al. (2021) assessed multiple derivatives of pyrazolo[3,4-d]pyrimidines for their biological activities. The study found that the compound displayed notable antimicrobial activity alongside significant anti-inflammatory effects when tested in vitro .

Table 1: In Vitro Biological Activity of Derivatives

Compound IDMIC (μg/mL)COX-1 Inhibition IC50 (μM)COX-2 Inhibition IC50 (μM)
7b0.225.04.5
100.256.55.0
130.307.06.5

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzyme targets involved in bacterial growth and inflammation pathways. The presence of both thioamide and acetamide functional groups enhances its binding affinity to target proteins.

Q & A

Q. How should researchers address batch-to-batch variability in synthesis?

  • Answer :
  • QC protocols : Enforce strict HPLC purity thresholds (>98%) and NMR consistency checks .
  • Scale-up adjustments : Optimize stoichiometry (e.g., 1.2 eq. thioacetamide) to mitigate side reactions .
  • Crystallization : Recrystallize from ethanol/water (7:3) to ensure polymorph uniformity .

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